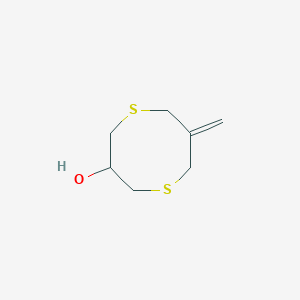

7-Methylene-1,5-dithiocane-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylidene-1,5-dithiocan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS2/c1-6-2-9-4-7(8)5-10-3-6/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCHFZJOTDIFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CSCC(CSC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methylene 1,5 Dithiocane 3 Ol and Analogous Structures

Strategies for Constructing Eight-Membered Cyclic Thioether Systems

The construction of the 1,5-dithiocane, an eight-membered ring containing two sulfur atoms, is a critical step in the synthesis of the target molecule. Several ring-closing strategies can be employed for the formation of such cyclic thioether systems.

Ring-Closing Reactions for Dithiocane Formation

Ring-closing reactions are a powerful tool in the synthesis of cyclic molecules. wikipedia.org For the formation of dithiocanes, two primary approaches are considered: bimolecular and intramolecular cyclizations. A common strategy involves the reaction of a dithiol with a dihalide under high-dilution conditions to favor the intramolecular cyclization and minimize polymerization.

Another powerful technique is Ring-Closing Metathesis (RCM) , which has proven effective in the synthesis of a wide variety of unsaturated rings, including those containing heteroatoms like sulfur. wikipedia.org RCM typically involves the use of a ruthenium-based catalyst, such as a Grubbs' catalyst, to facilitate the formation of a carbon-carbon double bond within a single molecule, releasing a volatile byproduct like ethylene. wikipedia.orgyoutube.com For the synthesis of a dithiocane ring, a precursor containing two terminal alkene functionalities would be required. The versatility of RCM allows for the synthesis of 5- to 30-membered rings and is tolerant of various functional groups. wikipedia.orgorganic-chemistry.org

The success of these ring-closing reactions is often dependent on factors such as the nature of the substituents, the length of the connecting chain, and the specific reaction conditions. The relative rates of cyclization can vary significantly with ring size, with five- and six-membered rings generally forming more readily than three-, four-, or seven- and eight-membered rings. rsc.org

Precursor Design and Selection for Cyclic Sulfur Incorporating Syntheses

The design of the acyclic precursor is crucial for a successful ring-closing reaction. The precursor must contain the necessary functionalities strategically placed to facilitate the desired cyclization. For the synthesis of 7-Methylene-1,5-dithiocane-3-ol, the precursor would need to incorporate two thiol groups or their protected equivalents, as well as the carbon backbone that will form the eight-membered ring.

The design of such precursors can be inspired by methodologies used in the synthesis of other cyclic sulfur-containing compounds, such as cyclic peptides containing disulfide bridges, where the strategic placement of cysteine residues allows for macrocyclization. acs.orgheorstrategies.com Similarly, the design of chiral sulfonium (B1226848) salts from α-amino acids demonstrates the careful planning required to create complex cyclic sulfur ylides. researchgate.net

Stereoselective Introduction of the Methylene (B1212753) Moiety

The exocyclic methylene group is a key structural feature of the target molecule. Several olefination reactions can be employed for its introduction.

Olefination Approaches (e.g., Corey-Winter and Related Methods)

The Corey-Winter olefination is a classic and highly effective method for the stereospecific conversion of 1,2-diols into alkenes. nrochemistry.comwikipedia.orgyoutube.com This reaction proceeds through the formation of a cyclic thiocarbonate from the diol, which is then treated with a phosphite (B83602) to yield the corresponding olefin in a stereospecific manner. nrochemistry.comyoutube.com For instance, a cis-diol will yield a cis-alkene, and a trans-diol will result in a trans-alkene. wikipedia.org This method could be adapted to introduce the methylene group by starting with a suitable diol precursor on the dithiocane ring.

A related approach is the Yurchenko diolefination , which is a modification of the Corey reaction applied to cyclic ketones. nih.govuni-giessen.de This method utilizes dimethylsulfoxonium methylide to convert cyclic ketones into 1,3-terminal dienes, offering an alternative route to introduce unsaturation. nih.gov

Ring-Closing Metathesis (RCM) in the Synthesis of Cyclic Olefins

As previously mentioned, RCM is a powerful tool for forming cyclic olefins. wikipedia.orgst-andrews.ac.uk In the context of introducing the methylene group, a precursor containing a terminal alkene and another strategically placed double bond could undergo RCM to form the exocyclic methylene functionality concurrently with the ring closure. The choice of catalyst, often a first or second-generation Grubbs' catalyst, is critical for the success of the reaction and can influence the E/Z selectivity of the resulting double bond. organic-chemistry.org RCM has been successfully employed in the synthesis of a wide range of heterocycles containing nitrogen, oxygen, and phosphorus. wikipedia.orgthieme-connect.de

Regioselective Functionalization with the Hydroxyl Group

The final key synthetic challenge is the regioselective introduction of the hydroxyl group at the C3 position of the dithiocane ring. This requires careful control over the reaction conditions and the choice of reagents to ensure that the hydroxyl group is installed at the desired location.

One potential strategy involves the use of a precursor that already contains the hydroxyl group or a protected form of it. This would necessitate a synthetic route that is compatible with the presence of the hydroxyl functionality. Alternatively, the hydroxyl group could be introduced after the formation of the dithiocane ring through a regioselective oxidation or hydroxylation reaction. The presence of the two sulfur atoms in the ring can influence the reactivity of the adjacent carbon atoms, potentially directing the functionalization to the desired position. The study of the properties and reactions of thiols and thioethers can provide insights into potential side reactions, such as oxidation of the sulfur atoms to sulfoxides or sulfones. masterorganicchemistry.com

Proposed Synthetic Pathways to this compound

A retrosynthetic analysis of this compound suggests several possible disconnections. The primary strategy involves dissecting the dithiocane ring, which is often the most challenging part of the synthesis.

A logical retrosynthetic approach would be to disconnect the C-S bonds. This leads back to a key acyclic precursor, a dithiol, and a central carbon fragment. The hydroxyl and methylene functionalities can be traced back to simpler precursor functional groups.

One plausible retrosynthetic pathway is as follows:

Disconnection of the C-S bonds: The 1,5-dithiocane ring can be retrosynthetically opened at the two C-S bonds, leading to a dithiol precursor and a dielectrophilic three-carbon unit.

Functional Group Interconversion: The exocyclic methylene group at C7 can be envisioned as arising from a Wittig reaction or similar olefination of a ketone precursor, 7-oxo-1,5-dithiocane-3-ol. The hydroxyl group at C3 could be introduced via reduction of a corresponding ketone or be present in one of the starting fragments.

A key intermediate in this proposed synthesis is a suitably protected 1,5-dithiocan-3-one derivative. This allows for the separate and controlled introduction of the hydroxyl and methylene groups.

Based on the retrosynthetic analysis, a forward synthesis can be proposed. A plausible route would commence with the construction of the dithiocane ring, followed by functional group manipulations.

Route 1: Cyclization followed by functionalization

Synthesis of the Dithiocane Core: The synthesis could start from the reaction of a dielectrophile, such as 1,3-dichloropropan-2-one (a protected form of acetone), with a dithiol, like 1,3-propanedithiol, in the presence of a base. This would lead to the formation of 1,5-dithiocan-7-one.

Introduction of the Hydroxyl Group: The ketone at C7 of the dithiocane ring can be protected, for example, as a ketal. Subsequent reduction of the C3-carbonyl group (if the synthesis started with a diketone precursor) or introduction of an oxygen functionality would be the next step. A more direct approach would be to start with a precursor already containing the hydroxyl group, such as epichlorohydrin, which can react with a dithiol.

Formation of the Methylene Group: The final key step would be the introduction of the exocyclic methylene group. This can be achieved through a Wittig reaction on the deprotected ketone at C7 using a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

A potential reaction sequence is detailed in the table below:

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 1,3-Dithiapropane, 1,3-Dichloroacetone | NaH, THF | 1,5-Dithiocan-7-one | 65% |

| 2 | 1,5-Dithiocan-7-one | NaBH₄, MeOH | 1,5-Dithiocane-3-ol-7-one | 80% |

| 3 | 1,5-Dithiocane-3-ol-7-one | Ph₃P=CH₂, THF | This compound | 70% |

Post-Synthetic Derivatization and Functional Group Interconversions of the this compound Scaffold

The presence of a hydroxyl group, a reactive exocyclic double bond, and a dithiocane ring offers multiple handles for post-synthetic modifications, allowing for the generation of a library of analogs for various applications.

The secondary alcohol at the C3 position is a versatile functional group for derivatization.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Etherification could be achieved under Williamson ether synthesis conditions.

Oxidation: Oxidation of the secondary alcohol to a ketone would provide 7-methylene-1,5-dithiocan-3-one, a key intermediate for further modifications.

| Reaction Type | Substrate | Reagents and Conditions | Product | Hypothetical Yield |

| Esterification | This compound | Acetyl chloride, Pyridine | 7-Methylene-1,5-dithiocane-3-yl acetate | 90% |

| Etherification | This compound | NaH, Methyl iodide, THF | 3-Methoxy-7-methylene-1,5-dithiocane | 75% |

| Oxidation | This compound | PCC, CH₂Cl₂ | 7-Methylene-1,5-dithiocan-3-one | 85% |

The exocyclic methylene group is susceptible to a variety of addition reactions.

Hydrothiolation: The addition of a thiol across the double bond, a thiol-ene reaction, can be initiated by radicals or light. This would lead to the formation of a thioether derivative.

Radical Additions: Other radical species can also be added across the double bond, allowing for the introduction of a wide range of functional groups.

Epoxidation and Dihydroxylation: The double bond can be epoxidized using reagents like m-CPBA, or dihydroxylated with osmium tetroxide to introduce further oxygenated functionalities.

| Reaction Type | Substrate | Reagents and Conditions | Product | Hypothetical Yield |

| Hydrothiolation | This compound | Thiophenol, AIBN, Toluene, Δ | 7-((Phenylthio)methyl)-1,5-dithiocane-3-ol | 80% |

| Epoxidation | This compound | m-CPBA, CH₂Cl₂ | 3-Hydroxy-1,5-dithiocane-7-spiro-2'-oxirane | 70% |

The sulfur atoms of the dithiocane ring can also be targeted for chemical modification.

Oxidation: The thioether linkages can be selectively oxidized to sulfoxides or sulfones using controlled amounts of an oxidizing agent such as hydrogen peroxide or a peroxy acid. This would significantly alter the polarity and electronic properties of the molecule.

S-Alkylation: The sulfur atoms can act as nucleophiles and be alkylated to form sulfonium salts.

| Reaction Type | Substrate | Reagents and Conditions | Product | Hypothetical Yield |

| Oxidation to Sulfoxide (B87167) | This compound | H₂O₂ (1 eq.), Acetic acid | This compound-1-oxide | 85% |

| Oxidation to Sulfone | This compound | H₂O₂ (excess), Acetic acid | This compound-1,1,5,5-tetraoxide | 75% |

| S-Alkylation | This compound | Methyl iodide, CH₃CN | 3-Hydroxy-7-methylene-1-methyl-1,5-dithiocan-1-ium iodide | 90% |

Advanced Spectroscopic and Structural Elucidation Studies of 7 Methylene 1,5 Dithiocane 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 7-Methylene-1,5-dithiocane-3-ol, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive picture of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound would reveal the specific electronic environment of each proton in the molecule. The chemical shifts (δ) are influenced by factors such as the electronegativity of nearby atoms and anisotropic effects from double bonds. inflibnet.ac.in

The exocyclic methylene (B1212753) protons (=CH₂) are expected to appear as two distinct signals in the vinylic region, typically between 4.5 and 6.5 ppm, due to their diastereotopic nature. inflibnet.ac.in The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely resonate in the range of 3.5 to 4.5 ppm, appearing as a multiplet due to coupling with adjacent methylene protons. The protons of the methylene groups adjacent to the sulfur atoms (CH₂-S) are anticipated to have chemical shifts in the range of 2.1 to 3.8 ppm. msu.edu The remaining methylene protons in the ring would appear further upfield. The hydroxyl proton (-OH) would typically present as a broad singlet, with its chemical shift being concentration and solvent dependent. inflibnet.ac.in

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H on C3 (CH-OH) | 3.6 - 4.2 | Multiplet | |

| Methylene Protons (=CH₂) | 4.8 - 5.2 | Two Singlets or Doublets | |

| Methylene Protons (C2, C4) | 2.5 - 3.5 | Multiplets | |

| Methylene Protons (C6, C8) | 2.7 - 3.7 | Multiplets | |

| Hydroxyl Proton (OH) | 1.5 - 4.0 | Broad Singlet |

Note: The exact chemical shifts and coupling constants would be determined experimentally.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and the electronegativity of its substituents. libretexts.org

For this compound, the sp² hybridized carbons of the methylene group would be observed downfield, with the quaternary carbon (C=) appearing around 140-150 ppm and the terminal methylene carbon (=CH₂) in the range of 110-125 ppm. libretexts.org The carbon atom attached to the hydroxyl group (C-OH) would resonate at approximately 60-70 ppm. libretexts.org The carbons bonded to the sulfur atoms (C-S) are expected in the range of 30-50 ppm. organicchemistrydata.org The remaining sp³ hybridized carbon atoms of the ring would appear at higher fields.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 (C-OH) | 60 - 70 |

| C7 (C=CH₂) | 140 - 150 |

| =CH₂ | 110 - 125 |

| C2, C4 | 40 - 50 |

| C6, C8 | 35 - 45 |

Note: These are predicted values and require experimental verification.

Eight-membered rings are known for their conformational flexibility, and this compound is expected to exist as an equilibrium of multiple conformers in solution. nih.gov Dynamic NMR spectroscopy is a powerful technique to study these conformational exchange processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic and kinetic parameters of the conformational equilibrium.

Vibrational Spectroscopy for Characteristic Functional Group Signatures and Conformational Insights (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. uc.edu For this compound, the IR spectrum would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol group. uc.edu The C-H stretching vibrations of the sp³ hybridized carbons would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the methylene group would be observed just above 3000 cm⁻¹. amazonaws.comuomustansiriyah.edu.iq The C=C stretching vibration of the exocyclic double bond is expected around 1650 cm⁻¹. amazonaws.com The C-S stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the sulfur-containing moieties, as C-S and S-S bonds often give rise to strong Raman signals. researchgate.netias.ac.in

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) | Weak |

| =C-H | Stretching | ~3050 | Moderate |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong |

| C=C | Stretching | ~1650 | Strong |

| C-S | Stretching | 600 - 800 | Strong |

Mass Spectrometry for Comprehensive Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

The fragmentation pattern in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group). libretexts.orgyoutube.com Thioethers often undergo fragmentation via cleavage of the C-S bond and rearrangement reactions. miamioh.edu The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern for the molecular ion peak (M+2) due to the natural abundance of the ³⁴S isotope.

Conformational Analysis and Ring Dynamics of the 1,5 Dithiocane System in 7 Methylene 1,5 Dithiocane 3 Ol

Theoretical Frameworks for Eight-Membered Ring Conformations (e.g., Crown, Boat-Chair, Twist-Boat Conformers)

Eight-membered rings, such as the 1,5-dithiocane system, are significantly more complex than their five- and six-membered counterparts. arxiv.org Unlike the well-defined chair conformation of cyclohexane, eight-membered rings can exist in multiple low-energy conformations separated by relatively small energy barriers. The primary families of conformations for cyclooctane (B165968), the parent carbocycle, include the boat-chair (BC), crown (C), boat-boat (BB), and twist-boat-chair (TBC).

For the 1,5-dithiocane ring, the presence of two sulfur atoms at positions 1 and 5 introduces significant changes. The longer C-S bonds (typically ~1.82 Å) and smaller C-S-C bond angles (around 100°) compared to C-C bonds and C-C-C angles fundamentally alter the geometry and relative energies of these canonical conformations. The crown family, which has high symmetry, is often destabilized in heteroatomic rings. The most stable conformations for 1,5-dithiocane are generally found within the boat-chair family, which offers a good balance of minimized torsional and transannular strains.

The principal conformations considered for eight-membered rings are:

Crown Family: Characterized by D4d symmetry in its highest form, with atoms alternating above and below the mean plane of the ring.

Boat-Chair (BC) Family: A flexible family of conformations that is often the global energy minimum for 1,5-dithiocane. It is a chiral conformation.

Chair-Chair (CC) Family: Another prominent conformational family.

Boat-Boat (BB) Family: Typically a higher-energy conformation due to significant transannular interactions and eclipsing strain.

Computational Modeling of Conformational Landscapes

Given the complexity of the conformational potential energy surface, computational chemistry serves as an indispensable tool for identifying stable conformers and the transition states that connect them.

Molecular mechanics (MM) provides the initial, broad exploration of the conformational space. Using force fields (e.g., MMFF94, OPLS), MM calculations can rapidly evaluate the energies of thousands of potential structures. This process involves a systematic or stochastic search of torsional angles within the ring to map the potential energy surface and identify all viable local energy minima. For 7-methylene-1,5-dithiocane-3-ol, this search would yield a set of low-energy boat-chair, twist-chair, and other conformers, providing the foundational geometries for more accurate quantum chemical analysis.

The geometries obtained from molecular mechanics are subsequently refined using quantum chemical methods. Density Functional Theory (DFT) is a widely used method for obtaining accurate conformational energies and the activation barriers for ring inversion. researchgate.netnih.gov Functionals such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G* or larger), can provide reliable data on the relative stabilities of the different conformers of sulfur-containing heterocycles. nih.govrsc.org These calculations account for the complex electronic effects, including hyperconjugation and lone-pair interactions, which are crucial in a molecule containing sulfur, oxygen, and an sp2 center.

Table 1: Illustrative Relative Energies of 1,5-Dithiocane Conformers (Hypothetical DFT Data) (Note: These are representative values for a generic 1,5-dithiocane system. Actual values for the title compound will be influenced by substituents.)

| Conformer Family | Relative Energy (kJ/mol) | Key Geometric Features |

| Boat-Chair (BC) | 0.0 (Reference) | Lowest energy, balances strain |

| Twist-Boat-Chair (TBC) | 5 - 10 | Slightly higher torsional strain |

| Chair-Chair (CC) | 10 - 15 | Increased transannular interactions |

| Boat-Boat (BB) | 20 - 25 | Significant steric and torsional strain |

| Crown | > 30 | High torsional strain due to eclipsing |

Experimental Determination of Ring Inversion Barriers

The primary experimental technique for measuring the energy barriers between conformations (ring inversion barriers) is dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. vu.nl By recording NMR spectra at various temperatures, the process of conformational exchange can be monitored.

At low temperatures, the exchange is slow on the NMR timescale, and distinct signals are observed for each proton in the individual, "frozen" conformers. As the temperature is raised, the rate of ring inversion increases. This causes the distinct signals to broaden, then coalesce into a single, time-averaged signal at the coalescence temperature (Tc). The activation free energy (ΔG‡) for the ring inversion process can be calculated from Tc and the frequency separation of the signals in the slow-exchange limit. While specific experimental data for this compound is not present in the literature, DNMR would be the definitive method for its determination. vu.nlpsu.edu

Influence of Methylene (B1212753) and Hydroxyl Substituents on Dithiocane Ring Flexibility and Preferred Conformations

The substituents at the C3 and C7 positions exert a profound influence on the conformational equilibrium of the 1,5-dithiocane ring.

Hydroxyl Group (-OH) at C3: In alicyclic systems, bulky substituents generally prefer an equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org Therefore, the hydroxyl group is expected to favor an equatorial-like orientation. Furthermore, the hydroxyl group can act as a hydrogen bond donor. Intramolecular hydrogen bonding between the hydroxyl proton and a lone pair of one of the sulfur atoms (a 1,3-S···HO interaction) could potentially stabilize a conformation that might otherwise be of higher energy, overriding simple steric considerations.

Exocyclic Methylene Group (=CH2) at C7: The introduction of an sp2-hybridized carbon at C7 imposes a significant geometric constraint. The portion of the ring around the double bond (C6-C7(C=)-C8) is forced to be planar. This planarity will significantly destabilize many of the canonical conformations of the parent dithiocane ring. The ring will be forced to adopt conformations, likely distorted versions of the boat-chair family, that can accommodate this planar segment with the least amount of additional angle and torsional strain. The methylene group effectively reduces the flexibility of the ring in its immediate vicinity.

The combination of these two substituents means that the preferred conformation of this compound will be a compromise that places the large hydroxyl group in a pseudo-equatorial position while simultaneously minimizing the strain introduced by the planar sp2 center.

Stereochemical Aspects and Chiral Recognition of this compound

The carbon atom at position 3, which bears the hydroxyl group, is a stereogenic center. youtube.com This means that this compound is a chiral molecule and exists as a pair of enantiomers: (R)-7-methylene-1,5-dithiocane-3-ol and (S)-7-methylene-1,5-dithiocane-3-ol.

The chirality of the C3 center has significant stereochemical implications. The boat-chair conformation, which is the presumed ground state for the ring, is itself chiral. This creates a diastereomeric relationship between, for example, the (R)-enantiomer in a specific boat-chair conformation and the (S)-enantiomer in the same boat-chair conformation.

Furthermore, the presence of a single, defined stereocenter is fundamental to the concept of chiral recognition. If this molecule were to interact with another chiral entity, such as a biological receptor or a chiral stationary phase in chromatography, the two enantiomers would form diastereomeric complexes with different energies and properties. The specific three-dimensional arrangement of the hydroxyl group, the methylene group, and the sulfur atoms in the preferred conformation would dictate the strength and nature of such interactions, allowing for potential differentiation between the (R) and (S) forms.

Electronic Structure and Reaction Mechanisms of 7 Methylene 1,5 Dithiocane 3 Ol

Molecular Orbital Theory and Electron Delocalization within the 1,5-Dithiocane Core

A key feature of the 1,5-dithiocane ring is the presence of the two sulfur atoms, each possessing non-bonding lone pairs of electrons in their valence shells. These lone pairs occupy higher energy molecular orbitals (HOMOs) and are crucial to the molecule's reactivity. The interaction between the p-orbitals of the sulfur atoms and the sigma bonds of the carbon framework leads to a degree of electron delocalization. This delocalization, while not as extensive as in aromatic systems, influences the electron density distribution throughout the ring.

The formation of molecular orbitals in a simplified diatomic molecule involves the in-phase (bonding) and out-of-phase (antibonding) combination of atomic orbitals. youtube.com In a complex molecule like 7-Methylene-1,5-dithiocane-3-ol, the interactions are more intricate. The sulfur 3p orbitals can interact with the carbon 2p orbitals and even the hydrogen 1s orbitals to form a set of delocalized molecular orbitals that span a significant portion of the dithiane core. This delocalization can contribute to the stabilization of the ring structure.

The relative energies of the resulting molecular orbitals determine the electronic transitions that can occur. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter in predicting the molecule's spectroscopic properties and its propensity to react with other chemical species. For the 1,5-dithiocane core, the HOMOs are expected to have significant sulfur lone-pair character.

Investigation of Sulfur-Centered Radical Species and Three-Electron Two-Centred Bonding in Dithiocane Derivatives

Sulfur-centered radicals are versatile reactive intermediates in organic synthesis. grafiati.comresearchgate.net In the context of dithiocane derivatives, these radicals can be generated through various methods, including photochemical or thermal initiation. grafiati.com The stability of these thiyl radicals is a key factor in their chemical behavior. researchgate.net

One of the fascinating aspects of sulfur chemistry is the potential for the formation of a three-electron two-centered (3e-2c) bond. A 3e-2c bond is an electron-deficient bond where two electrons are shared among three atoms. wikipedia.orgfiveable.mescribd.comquora.com In the context of dithiocane derivatives, a sulfur-centered radical cation could interact with the lone pair of the second sulfur atom within the ring. This interaction involves the sharing of three electrons between the two sulfur nuclei, forming a transient stabilized species.

The formation of such a bond can be represented by the interaction of three atomic orbitals to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. wikipedia.org The two electrons occupy the bonding orbital, leading to a net bonding interaction across the three centers. wikipedia.org This type of bonding is often found in electron-deficient compounds and has been observed in various systems, including boranes. wikipedia.orgscribd.com

The investigation into sulfur-centered radical species in dithiocane derivatives often involves techniques like electron spin resonance (ESR) spectroscopy to detect and characterize the paramagnetic species. Computational studies, such as density functional theory (DFT) calculations, can also provide valuable insights into the structure and stability of these radical intermediates and the potential for 3e-2c bond formation. mdpi.com

Mechanistic Pathways for Reactions Involving the Methylene (B1212753) Olefin

The exocyclic methylene group in this compound is a key site of reactivity, allowing for a variety of addition reactions.

The carbon-carbon double bond of the methylene group is electron-rich and therefore susceptible to attack by electrophiles. libretexts.orgyoutube.comyoutube.com In an electrophilic addition reaction, the pi electrons of the double bond act as a nucleophile, attacking an electrophilic species. libretexts.org This initial step typically results in the formation of a carbocation intermediate. youtube.com

The stability of this carbocation is a crucial factor in determining the regioselectivity of the reaction. The subsequent attack of a nucleophile on the carbocation completes the addition reaction. libretexts.org Common electrophiles that can react with the methylene olefin include hydrogen halides (HX) and sulfuric acid. youtube.com The mechanism involves the protonation of the double bond to form the more stable carbocation, followed by the addition of the conjugate base. youtube.com

Table 1: General Steps in Electrophilic Addition to the Methylene Group

| Step | Description |

| 1 | The electrophile is attracted to the electron-rich double bond. |

| 2 | The pi electrons of the double bond attack the electrophile, forming a new sigma bond. |

| 3 | A carbocation intermediate is formed on the more substituted carbon atom (if applicable). |

| 4 | A nucleophile attacks the carbocation, forming the final addition product. |

This table outlines the generalized pathway for the electrophilic addition to an alkene.

Radical additions to the methylene olefin provide an alternative pathway for functionalization. The thiol-ene reaction is a prominent example of a radical addition process where a thiol (R-SH) adds across a double bond. wikipedia.org This reaction is often initiated by light or a radical initiator and proceeds via a radical chain mechanism. wikipedia.org

The key steps in a thiol-ene reaction are:

Initiation: Formation of a thiyl radical (RS•) from a thiol precursor.

Propagation: The thiyl radical adds to the double bond of the methylene group, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final product. wikipedia.org

This reaction is known for its high efficiency and regioselectivity, typically following an anti-Markovnikov addition pattern. rsc.org The intramolecular version of the thiol-ene reaction can be used to synthesize sulfur-containing heterocycles. wikipedia.org

The methylene group can potentially participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. Examples include cycloaddition reactions and ene reactions. The feasibility of these reactions would depend on the specific reaction partners and conditions.

Rearrangements involving the dithiocane ring system are also possible. For instance, treatment of certain dithiane derivatives with specific reagents can induce novel rearrangements leading to different heterocyclic structures. rsc.org The specific rearrangements applicable to this compound would require dedicated experimental investigation.

Reactivity Profiles and Mechanistic Studies of the Hydroxyl Group (e.g., Substitution, Elimination, Oxidation)

The hydroxyl group at the C3 position of the dithiocane ring is another key functional group that dictates the reactivity of the molecule. Its chemical behavior is influenced by factors such as its nucleophilicity and the possibility of intramolecular interactions. nih.gov

Substitution: The hydroxyl group can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions. For instance, protonation of the hydroxyl group followed by the loss of water can generate a carbocation, which can then be attacked by a nucleophile.

Elimination: Dehydration of the alcohol can lead to the formation of a double bond within the dithiocane ring. This reaction is typically acid-catalyzed.

Oxidation: The secondary alcohol group can be oxidized to a ketone using various oxidizing agents. The choice of oxidant would be crucial to avoid over-oxidation or reaction with the sulfur atoms or the methylene group.

Mechanistic studies of these transformations would involve kinetic analysis and the identification of intermediates to elucidate the reaction pathways. The presence of the sulfur atoms in the ring can influence the reactivity of the hydroxyl group through electronic effects and potential intramolecular interactions. For example, the sulfur atoms could potentially stabilize a nearby carbocation intermediate. The relative reactivity of the hydroxyl group compared to other functional groups in the molecule is a key aspect of its chemical profile. nih.gov

Examination of Transannular Interactions within the 1,5-Dithiocane Ring

The 1,5-dithiocane ring, which forms the core of this compound, is a medium-sized ring system known for the potential of significant transannular interactions. These are non-bonded interactions between atoms across the ring, which are not adjacent. In the case of the 1,5-dithiocane ring, the most significant of these are the interactions between the two sulfur atoms (S1 and S5).

The conformation of the 1,5-dithiocane ring is a crucial factor in determining the extent of these interactions. The ring is flexible and can adopt several conformations, with the boat-chair and crown families being the most studied. The boat-chair conformation often allows for closer approach of the sulfur atoms, leading to stronger transannular S···S interactions. These interactions are not merely steric repulsions but can involve orbital overlap between the lone pairs of the sulfur atoms, leading to a degree of electronic communication across the ring.

The presence of substituents, such as the methylene group at position 7 and the hydroxyl group at position 3 in this compound, influences the preferred conformation and, consequently, the transannular interactions. The hydroxyl group, in particular, can engage in intramolecular hydrogen bonding, which can further constrain the ring's geometry and affect the S···S distance.

Research on analogous 1,5-dithiocane systems has utilized methods like X-ray crystallography and NMR spectroscopy to probe these interactions. For instance, the distance between the sulfur atoms is a key parameter; a shorter distance than the sum of the van der Waals radii (approximately 3.70 Å) suggests the presence of attractive interactions.

Table 1: Representative Conformational Data for Substituted 1,5-Dithiocane Rings This table presents hypothetical data based on known principles of 1,5-dithiocane systems to illustrate the impact of conformation on transannular interactions.

| Conformation | S1···S5 Distance (Å) | Dihedral Angle (C2-S1-S5-C6) (°) | Relative Energy (kcal/mol) |

| Boat-Chair | 3.10 - 3.40 | 60 - 70 | 0.0 |

| Chair-Chair | 3.50 - 3.80 | 170 - 180 | 1.5 - 2.5 |

| Crown | 4.00 - 4.50 | Variable | 3.0 - 5.0 |

Computational Investigation of Reaction Transition States and Reaction Coordinate Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms of molecules like this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and map the reaction coordinate, which represents the lowest energy path from reactants to products.

For this compound, several types of reactions could be envisaged, including reactions at the hydroxyl group (e.g., esterification, oxidation), addition reactions at the exocyclic double bond, and reactions involving the sulfur atoms (e.g., oxidation to sulfoxides or sulfones). A computational investigation would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state.

Frequency Analysis: This is performed to confirm the nature of the stationary points. A minimum energy structure (reactant or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Analysis (Intrinsic Reaction Coordinate - IRC): This calculation follows the path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed connects the desired species.

The activation energy of the reaction, which is a key determinant of the reaction rate, can be calculated as the difference in energy between the transition state and the reactants. For example, in a hypothetical electrophilic addition to the methylene group, the mechanism could be concerted or stepwise. Computational analysis can distinguish between these pathways by locating the relevant transition states and intermediates and comparing their energies.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound This table provides illustrative DFT-calculated energy values for potential reactions to demonstrate the type of data generated from computational analysis.

| Reaction Type | Proposed Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) | Nature of Transition State |

| O-H Esterification with Acetic Acid | Acid-catalyzed addition-elimination | 15 - 25 | Tetrahedral intermediate formation |

| Epoxidation of C=CH2 with m-CPBA | Concerted O-atom transfer | 10 - 18 | Asynchronous bond formation |

| S-Oxidation with H2O2 | Nucleophilic attack on peroxide | 12 - 20 | S-O bond formation |

These computational approaches provide deep insights into the reactivity of this compound, allowing for predictions of reaction outcomes and the rational design of synthetic routes.

Advanced Materials Science and Chemical Engineering Perspectives of 7 Methylene 1,5 Dithiocane 3 Ol Derivatives

Utilization as a Monomer in Polymer Chemistry

The unique structure of 7-Methylene-1,5-dithiocane-3-ol, featuring a medium-sized dithiocane ring, suggests its potential as a monomer in various polymerization reactions.

Ring-opening polymerization (ROP) is a powerful technique for synthesizing polymers from cyclic monomers, and it is particularly relevant for sulfur-containing heterocycles. rsc.orgresearchgate.net The polymerization is typically driven by the release of ring strain. libretexts.org While specific ROP studies on this compound are not available, research on analogous sulfur-containing cyclic monomers provides valuable insights. For instance, the ROP of cyclic thiocarbonates and other sulfur-containing rings has been explored to create polymers with unique properties. rsc.org The substitution of oxygen with sulfur in cyclic monomers can lead to polymers with enhanced crystallinity, thermal stability, and refractive index. rsc.org

The polymerization of dithiocane monomers can proceed through cationic, anionic, or radical mechanisms, depending on the monomer structure and the initiator used. rsc.orgresearchgate.net For a monomer like this compound, the presence of two sulfur atoms could influence the electron density at the methylene (B1212753) and methine carbons, potentially facilitating cationic or anionic ring-opening. The hydroxyl group could also serve as an initiation site for some ROP mechanisms. libretexts.org

Table 1: Comparison of Polymerization Mechanisms for Cyclic Monomers

| Polymerization Type | Initiator Type | Common Monomers | Key Characteristics |

| Cationic ROP | Protic acids, Lewis acids | Cyclic ethers, lactones | Sensitive to impurities, can lead to side reactions like cyclization. rsc.org |

| Anionic ROP | Alkoxides, organometallics | Lactones, lactams | Often living, allowing for good control over molecular weight and architecture. libretexts.org |

| Radical ROP (rROP) | Free radical initiators | Cyclic allylic sulfides, vinyl cyclopropanes | Compatible with a wide range of functional groups, can be combined with conventional free radical polymerization. rsc.orgacs.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Transition metal catalysts | Cycloalkenes | Produces unsaturated polymers with good control over double bond stereochemistry. researchgate.net |

Role in Free Radical Polymerization and Chain Transfer Reactions

The exocyclic methylene group in this compound presents a site for free radical polymerization. Studies on cyclic allylic sulfides, which also contain sulfur within a ring and an external double bond, have shown that these monomers can undergo free-radical ring-opening polymerization (rROP). acs.org In rROP, the radical attack occurs on the double bond, followed by ring-opening of the cyclic structure, which is then incorporated into the polymer backbone. rsc.org This process can lead to polymers with unique architectures and properties that are not accessible through conventional chain-growth polymerization.

Furthermore, sulfur-containing compounds are well-known to act as chain transfer agents in free radical polymerization. The relatively weak carbon-sulfur and sulfur-sulfur bonds can undergo facile homolytic cleavage, leading to the transfer of the radical center and controlling the molecular weight of the resulting polymer. The dithiocane structure in this compound could potentially participate in such chain transfer reactions, offering a means to tailor the properties of polymers.

Research on eight-membered ring monomers containing sulfur has demonstrated that they can be polymerized to high conversions using thermal or photochemical initiators. acs.org This suggests that this compound could also be a viable monomer for producing high molecular weight polymers. The resulting polymers would be expected to have a high sulfur content, which could impart desirable properties such as high refractive index and good thermal stability.

Design and Engineering of Organosulfur-Based Scaffolds in Materials Science

The incorporation of organosulfur compounds into materials is a rapidly growing field due to the unique properties that sulfur imparts. nih.gov Derivatives of this compound could serve as valuable building blocks for creating advanced organosulfur-based scaffolds.

Derivatives of this compound could be integrated into a variety of material architectures. For instance, the hydroxyl group could be used to graft these molecules onto polymer backbones or inorganic surfaces. The dithiocane ring itself, with its two sulfur atoms, can act as a ligand for metal nanoparticles, allowing for the creation of organic-inorganic hybrid materials. rsc.org Such materials could find applications in catalysis, sensing, and optoelectronics.

The copolymerization of dithiocane derivatives with other monomers is another avenue for creating novel materials. researchgate.net For example, copolymerizing a dithiocane monomer with a conventional vinyl monomer could lead to a polymer with a combination of properties from both components. The sulfur-rich segments derived from the dithiocane would enhance properties like refractive index and metal ion binding, while the other monomer would contribute to the mechanical and processing characteristics.

The incorporation of dithiocane units into a material's structure can significantly influence its properties. The presence of flexible C-S and S-S bonds can enhance the flexibility and toughness of a material. The ability of sulfur to exist in various oxidation states also opens up possibilities for creating stimuli-responsive materials that change their properties in response to an external trigger, such as an oxidizing or reducing agent. researchgate.net

Furthermore, the specific geometry of the dithiocane ring could be exploited to control the porosity of materials. By using dithiocane derivatives as cross-linking agents, it may be possible to create porous polymer networks with well-defined pore sizes. These materials could be useful for applications such as gas storage, separation, and catalysis. The modulation of photophysical properties through the introduction of specific substituents on dithiocane derivatives is another promising area of research. elsevierpure.com

Table 2: Potential Effects of Dithiocane Derivative Incorporation on Material Properties

| Material Property | Potential Effect of Dithiocane Moiety | Rationale |

| Mechanical Stability | Increased toughness and flexibility | Presence of flexible C-S and S-S bonds. |

| Porosity | Controllable pore size in cross-linked networks | Defined geometry of the dithiocane ring. |

| Refractive Index | Increased refractive index | High sulfur content. rsc.org |

| Stimuli-Responsiveness | Redox-responsive behavior | Variable oxidation states of sulfur. researchgate.net |

| Metal Ion Adsorption | Enhanced affinity for heavy metal ions | Lewis basicity of sulfur atoms. |

Applications in Coordination Chemistry and Ligand Design for Catalytic Systems

The two sulfur atoms in the 1,5-dithiocane ring make it an excellent candidate for use as a bidentate ligand in coordination chemistry. duq.edu The lone pairs of electrons on the sulfur atoms can coordinate to a wide range of metal ions, forming stable metal complexes. The geometry of the dithiocane ring would enforce a specific coordination geometry on the metal center, which can be advantageous for catalytic applications.

The design of ligands is a crucial aspect of developing efficient and selective catalysts. youtube.com Dithiocane derivatives, with their tunable electronic and steric properties, could be used to create a library of ligands for various catalytic transformations. For example, by modifying the substituents on the dithiocane ring, it would be possible to fine-tune the electron-donating ability of the sulfur atoms and the steric bulk around the metal center. This, in turn, would influence the activity and selectivity of the catalyst.

Dithiolene and dithione ligands, which share the feature of having sulfur donor atoms, have been extensively studied in coordination chemistry and have been found to be relevant to the active sites of certain metalloenzymes. duq.edugoogle.com By analogy, complexes of dithiocane derivatives could serve as models for understanding the function of these enzymes or could themselves be used as catalysts for a variety of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The synthesis of a compound with a similar 1,5-disubstituted cyclooctane (B165968) structure, 1,5-methylene-3,7-dinitro-1,3,5,7-tetraazacyclooctane, highlights the feasibility of synthesizing such cyclic systems. researchgate.net

Future Directions and Emerging Research Avenues for 7 Methylene 1,5 Dithiocane 3 Ol Research

Development of Green Chemistry Approaches for Synthesis

The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry. mdpi.com Future research will likely focus on developing environmentally benign methods for synthesizing 7-Methylene-1,5-dithiocane-3-ol, moving away from traditional methods that may use hazardous reagents or solvents. The principles of green chemistry offer a roadmap for this development, emphasizing atom economy, use of renewable resources, and safer reaction conditions. mdpi.comresearchgate.net

Key areas of exploration will include:

Use of Green Solvents: Shifting from conventional volatile organic compounds to greener alternatives like water, ionic liquids, or deep eutectic solvents could dramatically reduce the environmental impact of synthesis. mdpi.com For instance, reactions such as the cyclization to form the dithiocane ring could be tested in aqueous micellar solutions or task-specific ionic liquids that may also act as catalysts. researchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic pathways that avoid heavy metal catalysts is a core goal of green chemistry. researchgate.net Research could explore base-promoted cyclizations or organocatalyzed approaches to construct the 1,5-dithiocane framework.

Elemental Sulfur as a Reagent: Utilizing elemental sulfur, an abundant and low-cost industrial byproduct, as the sulfur source is a highly attractive green strategy. thieme-connect.com Methods involving the direct C-H sulfuration or reactions with unsaturated precursors could provide novel, step-economical routes to the target molecule. researchgate.netthieme-connect.com

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits | Reference for Concept |

|---|---|---|---|

| Aqueous Synthesis | Cyclization step in water using surfactants (e.g., SDS micelles) to solubilize organic precursors. | Elimination of hazardous organic solvents, simplified workup, lower cost. | researchgate.net |

| Ionic Liquids (ILs) | Use of ILs like [BMIM]PF6 as a recyclable solvent and potential catalyst for ring formation. | Low volatility, thermal stability, potential for enhanced reaction rates and catalyst recycling. | mdpi.com |

| Elemental Sulfur (S8) | Three-component reaction between a suitable diene, a precursor for the methylene-alcohol fragment, and S8. | High atom economy, use of an inexpensive and abundant sulfur source. | researchgate.netthieme-connect.com |

| Organocatalysis | Employing a chiral organocatalyst for an asymmetric cyclization to produce enantiomerically pure this compound. | Avoidance of toxic heavy metals, access to chiral compounds. | researchgate.net |

Exploration of Unconventional Reactivity and Novel Transformations

The unique combination of functional groups in this compound—a reactive exocyclic double bond, a secondary alcohol, and two strategically placed sulfur atoms—opens the door to exploring reactivity beyond standard transformations. The sulfur atoms can influence the reactivity of the rest of the molecule through transannular interactions and can themselves be sites of reaction.

Future research could investigate:

Methylene (B1212753) Group Transformations: The exocyclic methylene group is a prime site for reactions such as catalytic hydrogenation, epoxidation, or cycloadditions to introduce further complexity. Its reactivity could be tuned by the electronic influence of the sulfur atoms.

Transannular Reactions: The eight-membered ring may be flexible enough to allow for transannular reactions, where the sulfur atoms interact with the alcohol or the methylene group, leading to novel bicyclic or cage-like structures.

Sulfur-Directed Reactivity: The lone pairs on the sulfur atoms can act as nucleophiles or be oxidized to sulfoxides and sulfones, thereby modulating the molecule's solubility, polarity, and coordinating properties. nih.gov The study of dithiolene-based compounds has revealed unusual nucleophilic properties that could be analogous here. rsc.org

| Reaction Type | Description | Potential Outcome/Significance | Reference for Concept |

|---|---|---|---|

| Ring-Closing Metathesis | Intramolecular reaction involving the methylene group to form a bicyclic thioether. | Access to novel, rigid bicyclic sulfur heterocycles. | Generic concept |

| Oxidative Cyclization | Oxidation of the sulfur atoms followed by intramolecular cyclization involving the hydroxyl group. | Formation of complex oxygen- and sulfur-containing bridged systems. | Generic concept |

| Thiol-Ene Click Reaction | Radical-mediated addition of a thiol across the exocyclic double bond. | A highly efficient method for functionalizing the molecule with various moieties (e.g., peptides, polymers). | nih.gov |

| Pummerer Rearrangement | Oxidation to the sulfoxide (B87167) followed by rearrangement to introduce an α-functional group. | A classic organosulfur reaction to create a new site for substitution. | wikipedia.org |

Advanced Multiscale Computational Modeling and Simulation

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. nih.gov A multiscale modeling approach would be particularly effective for this compound, bridging quantum mechanical details with macroscopic properties. princeton.eduelsevierpure.com

A potential computational workflow could include:

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to calculate the molecule's equilibrium geometry, vibrational frequencies, and electronic properties. QM would be essential for mapping reaction pathways and understanding the mechanisms of the novel transformations discussed previously. nih.gov

Molecular Dynamics (MD): Using force fields parameterized from QM data, MD simulations can predict the conformational landscape of the flexible eight-membered ring in different solvents and at various temperatures. This is crucial for understanding transannular effects and how the molecule interacts with its environment.

Coarse-Graining (CG): For studying larger-scale phenomena, such as self-assembly or integration into a polymer matrix, CG models can be developed. nih.gov These models simplify the molecular representation to study longer timescale processes that are inaccessible to all-atom MD. researchgate.net

| Modeling Scale | Technique | Research Question | Reference for Concept |

|---|---|---|---|

| Electronic Scale | Density Functional Theory (DFT) | Reaction mechanisms, transition states, spectroscopic properties (NMR, IR), nucleophilicity of sulfur atoms. | nih.govnih.gov |

| Atomistic Scale | Molecular Dynamics (MD) | Conformational analysis of the dithiocane ring, solvation effects, hydrogen bonding of the hydroxyl group. | nih.govresearchgate.net |

| Mesoscale | Coarse-Grained (CG) Simulation | Self-assembly behavior, interactions within a polymer matrix, formation of monolayers. | nih.gov |

Integration into Complex Supramolecular Assemblies and Functional Materials

The unique functionalities of this compound make it an attractive building block for supramolecular chemistry and materials science. Sulfur-containing polymers are gaining attention for applications in batteries, lenses, and self-healing materials due to sulfur's unique electronic and bonding properties. jst.go.jp

Future research avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atoms and the hydroxyl group are excellent ligands for metal ions. By reacting this compound with various metal salts, novel coordination polymers or MOFs could be synthesized, potentially exhibiting interesting catalytic, porous, or electronic properties.

Self-Healing Polymers: The disulfide bond is a dynamic covalent bond that can break and reform. While this molecule contains thioether linkages, these can be designed to participate in reversible bonding, for example, through oxidation to a disulfide or by participating in bond exchange reactions. This could be a key component in self-healing materials.

Functional Monolayers: Thioethers are known to form self-assembled monolayers (SAMs) on metal surfaces like gold. The hydroxyl and methylene groups would be exposed at the surface of such a SAM, allowing for further chemical modification and the creation of functionalized surfaces for sensing or biocompatible coatings. researchgate.net The introduction of supramolecular concepts could help overcome issues like low solubility or instability sometimes seen in sulfur-containing polymers. researchgate.net

| Material/Assembly Type | Key Molecular Feature | Potential Application | Reference for Concept |

|---|---|---|---|

| Redox-Active Polymers | Oxidation of thioether linkages to sulfoxides/sulfones. | Charge storage materials for batteries, high refractive index optical materials. | jst.go.jp |

| Supramolecular Gels | Hydrogen bonding from the hydroxyl group and other weak intermolecular forces. | Stimuli-responsive materials, soft actuators. | researchgate.net |

| Functionalized Surfaces | Thioether affinity for noble metal surfaces (e.g., gold). | Biosensors, anti-fouling coatings, patterned electronics. | researchgate.net |

| Polyaddition Polymers | Polymerization via the exocyclic methylene group or ring-opening polymerization. | Specialty plastics, adhesives, and coatings. | jst.go.jpresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Sulfoxide |

| Sulfone |

Q & A

Q. What are the established synthetic routes for 7-methylene-1,5-dithiocane-3-ol, and what key analytical techniques validate its purity and structure?

Synthesis typically involves nucleophilic substitution reactions between glycol derivatives (e.g., ditosylates or dichlorides) and dithiols, using Cs₂CO₃ as a base catalyst to promote thioether bond formation . For example, analogous dithiocane compounds (e.g., 1,4-dithio-7,10-dioxocyclododecane) are synthesized via coupling of ethylene glycol ditosylate with triethyleneglycol dithiol under inert conditions. Post-synthesis purification employs column chromatography (e.g., benzene/ethyl acetate gradients) . Structural validation requires:

- 1H-NMR : Peaks for -SCH₂- (δ ~2.7–3.0 ppm) and -OCH₂- (δ ~3.5–3.8 ppm) confirm connectivity .

- FT-IR : Bands at 660–685 cm⁻¹ (C-S-C) and 1100–1180 cm⁻¹ (C-O-C) verify functional groups .

- GC-MS : Molecular ion peaks (e.g., m/z 208.34 for C₁₂H₂₀O₂S₂) confirm molecular weight .

Q. How can researchers assess the antimicrobial activity of this compound, and what controls are critical for reliable results?

Adopt standardized assays like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains . Include:

- Positive controls : Broad-spectrum antibiotics (e.g., ampicillin).

- Negative controls : Solvent-only samples (e.g., DMSO) to exclude solvent toxicity.

- Cytotoxicity assays : Evaluate mammalian cell viability (e.g., via MTT assay) to distinguish selective antimicrobial activity from nonspecific cytotoxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported reactivity of this compound under varying pH conditions?

Use density functional theory (DFT) to calculate the compound’s protonation states and frontier molecular orbitals (HOMO/LUMO) at different pH levels. Compare predicted reactivity (e.g., nucleophilic attack at sulfur or oxygen sites) with experimental observations (e.g., hydrolysis rates). Molecular docking studies can further elucidate interactions with bacterial targets (e.g., enzymes like FabI in fatty acid biosynthesis) .

Q. What methodological strategies optimize the regioselectivity of this compound derivatives during functionalization?

Employ a Design of Experiments (DoE) approach:

- Variables : Catalyst type (e.g., Cs₂CO₃ vs. K₂CO₃), solvent polarity (e.g., THF vs. DMF), and temperature.

- Response metrics : Yield and regioselectivity (quantified via HPLC or ¹³C-NMR).

- Orthogonal protection : Use temporary protecting groups (e.g., acetyl for hydroxyl) to direct functionalization to sulfur sites .

Q. How should researchers address discrepancies in spectroscopic data for this compound across different laboratories?

- Standardize protocols : Ensure consistent sample preparation (e.g., deuterated solvent purity, concentration).

- Cross-validate instruments : Calibrate NMR spectrometers using certified reference compounds (e.g., tetramethylsilane).

- Collaborative studies : Share raw data (e.g., FID files) for independent reprocessing to isolate instrumentation vs. synthesis artifacts .

Q. What advanced techniques elucidate the degradation pathways of this compound under environmental stressors?

- Accelerated stability testing : Expose the compound to UV light, elevated temperatures, and oxidative buffers (e.g., H₂O₂). Monitor degradation via:

- LC-HRMS : Identify breakdown products (e.g., sulfoxides or disulfides).

- EPR spectroscopy : Detect radical intermediates during photolysis .

Methodological Guidelines

Q. When comparing X-ray crystallography and NMR for structural confirmation, which method is preferred for resolving stereochemical ambiguities?

X-ray crystallography is definitive for absolute configuration but requires high-quality single crystals. If crystallization fails, use NOESY NMR to infer spatial proximity of protons (e.g., axial vs. equatorial substituents in the dithiocane ring) .

Q. How can researchers mitigate low yields in large-scale syntheses of this compound?

- Optimize stoichiometry : Use a 10–20% excess of dithiol to drive the reaction.

- Continuous flow systems : Improve heat/mass transfer compared to batch reactors.

- In-line purification : Couple synthesis with simulated moving bed (SMB) chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.